molecular formula C9H10O2 B066107 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol CAS No. 178173-83-6

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B066107
CAS No.: 178173-83-6
M. Wt: 150.17 g/mol
InChI Key: RSYMAJXXKUEKRD-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol is a tertiary alcohol featuring a furan-2-yl substituent and an alkyne group. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound combines a rigid furan ring with a propargyl alcohol moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The alkyne group enables click chemistry applications, while the furan ring may contribute to electronic effects and bioactivity .

Properties

CAS No.

178173-83-6

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-(furan-2-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C9H10O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,1-2H3

InChI Key

RSYMAJXXKUEKRD-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC=CO1)O

Canonical SMILES

CC(C)(C#CC1=CC=CO1)O

Synonyms

3-Butyn-2-ol, 4-(2-furanyl)-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol (CAS 76347-62-1)
  • Molecular Formula : C₁₁H₁₁BrO
  • Key Features : A bromophenyl substituent replaces the furan-2-yl group.
  • However, it may reduce solubility in polar solvents compared to the furan derivative .
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol
  • Molecular Formula : C₁₂H₁₄O₂
  • Key Features : A methoxyphenyl group introduces electron-donating properties.
  • Impact : Improved solubility in polar solvents due to the methoxy group. The electron-rich aromatic ring could stabilize charge-transfer complexes, influencing photophysical properties .
4-(Furan-3-yl)-3-methylbutan-2-ol (CAS 1555125-26-2)
  • Molecular Formula : C₉H₁₄O₂
  • Key Features : Furan-3-yl substituent and a secondary alcohol.
  • The secondary alcohol may decrease steric hindrance, enhancing metabolic stability .

Functional Group Variations

4-(2-Furyl)-3-buten-2-one (CAS 623-15-4)
  • Molecular Formula : C₈H₈O₂
  • Key Features: Conjugated enone system instead of an alkyne and alcohol.
  • Impact : The α,β-unsaturated ketone is prone to Michael additions, whereas the alkyne in the target compound offers orthogonal reactivity (e.g., cycloadditions). The absence of an alcohol group reduces hydrogen-bonding capacity, affecting solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Groups Notable Properties
4-(Furan-2-yl)-2-methylbut-3-yn-2-ol C₉H₁₂O₂ 152.19 Furan-2-yl Alkyne, tertiary alcohol High reactivity via alkyne; moderate polarity
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol C₁₁H₁₁BrO 239.11 4-Bromophenyl Alkyne, tertiary alcohol Lower solubility; electrophilic aryl group
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol C₁₂H₁₄O₂ 190.24 4-Methoxyphenyl Alkyne, tertiary alcohol Enhanced solubility; electron-donating group
4-(Furan-3-yl)-3-methylbutan-2-ol C₉H₁₄O₂ 154.21 Furan-3-yl Secondary alcohol Altered electronic effects; reduced steric hindrance
4-(2-Furyl)-3-buten-2-one C₈H₈O₂ 136.15 2-Furyl α,β-unsaturated ketone High reactivity for conjugate additions

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